3-cyclopropylpropanoic Acid

Overview

Description

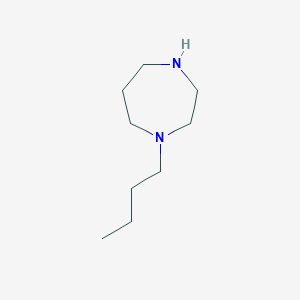

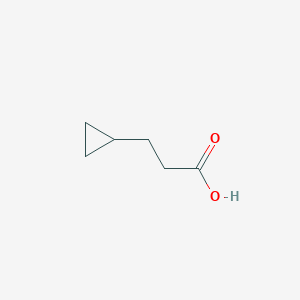

3-Cyclopropylpropanoic Acid, also known as 3-Cyclopropylpropionic acid, is a chemical compound with the molecular formula C6H10O2 . It is a natural product found in Amanita virgineoides .

Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered cyclopropyl group attached to a propanoic acid moiety . The exact structure can be represented by the InChI code: InChI=1S/C6H10O2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H,7,8) .

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 114.14 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

1. Chemical Synthesis and Organic Chemistry

- 3-Cyclopropylpropanoic acid has been utilized in chemical synthesis, particularly in the formation of cyclopropane derivatives through radical addition and substitution reactions. For instance, benzyl 3-cyclopropylpropanoate has been synthesized via a radical addition-substitution sequence, demonstrating the compound's potential in organic chemistry and synthetic methods (Usugi, Tsuritani, Yorimitsu, Shinokubo, & Oshima, 2002).

2. Bio-Production and Industrial Relevance

- This compound is relevant in the field of bio-production, particularly in the production of 3-Hydroxypropanoic acid (3-HP), a valuable platform chemical. 3-HP is a precursor in the industrial production of various chemicals, including acrylic acid derivatives, and is used in bioplastic production. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, showcasing the potential of compounds like this compound in industrial applications (Jers, Kalantari, Garg, & Mijakovic, 2019).

3. Catalysis and Reaction Mechanisms

- The compound has been investigated for its role in catalytic processes, such as in the catalytic reduction of α, ω-dihaloalkanes. This research provides insights into the mechanisms of cyclopropane formation and the potential use of this compound in catalytic reaction pathways (Dahm & Peters, 1996).

4. Pharmaceutical and Biomedical Applications

- The compound's derivatives have been applied in pharmaceutical synthesis. For example, it has been used in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, highlighting its potential in the development of therapeutic agents (Lifchits & Charette, 2008).

Safety and Hazards

Safety data sheets indicate that 3-Cyclopropylpropanoic Acid may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

3-Cyclopropylpropanoic Acid, also known as 3-Cyclopropylpropionic acid, is a synthetic derivative of oxalyl chloride . It has been shown to inhibit the growth of viruses, notably influenza A virus and human immunodeficiency virus (HIV), in cell culture . Therefore, the primary targets of this compound are these viruses.

Mode of Action

It has been shown to inhibit the g1 phase of the cell cycle . This suggests that it may interfere with the replication of the viruses by disrupting the normal cell cycle.

Biochemical Pathways

Given its inhibitory effect on the g1 phase of the cell cycle , it likely affects pathways related to cell division and viral replication.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be effectively absorbed and distributed in the body, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of the growth of certain viruses, including influenza A virus and HIV, in cell culture . Additionally, it has been shown to inhibit the g1 phase of the cell cycle , which could disrupt the replication of these viruses.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Furthermore, its efficacy may be affected by factors such as the presence of other compounds, the pH of the environment, and the specific strain of the virus.

Biochemical Analysis

Biochemical Properties

3-Cyclopropylpropanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as propionyl-CoA carboxylase and acetyl-CoA carboxylase, which are involved in the carboxylation of propionyl-CoA and acetyl-CoA, respectively . These interactions are crucial for the formation of intermediates like malyl-CoA, which are essential for various metabolic pathways.

Cellular Effects

This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the activity of enzymes involved in the 3-hydroxypropionate cycle, leading to changes in the levels of intermediates such as acetyl-CoA and glyoxylate . These changes can alter cellular metabolism and gene expression, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. It acts as a substrate for propionyl-CoA carboxylase and acetyl-CoA carboxylase, facilitating the carboxylation reactions that produce key metabolic intermediates . Additionally, it may influence enzyme activity through allosteric modulation or competitive inhibition, leading to changes in metabolic flux and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may enhance metabolic activity and enzyme function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have highlighted the importance of careful dosage regulation to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the 3-hydroxypropionate cycle and the mevalonate pathway . It interacts with enzymes such as propionyl-CoA carboxylase and acetyl-CoA carboxylase, which are essential for the production of intermediates like malyl-CoA and isopentenyl pyrophosphate. These interactions influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of the compound can influence its activity and function, as well as its interactions with other biomolecules.

Properties

IUPAC Name |

3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZZCMKWRAVJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374125 | |

| Record name | 3-cyclopropylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-03-1 | |

| Record name | 3-cyclopropylpropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-Cyclopropylpropionic acid?

A1: 3-Cyclopropylpropionic acid exhibits antifungal activity. It was originally isolated from the mushroom Amanita virgineoides Bas, demonstrating its role in the natural world. [] This discovery suggests potential applications in agriculture or medicine as a naturally derived antifungal agent.

Q2: How was the structure of 3-Cyclopropylpropionic acid determined and confirmed?

A2: The structure of 3-Cyclopropylpropionic acid was elucidated using spectroscopic analysis. Researchers confirmed its structure as (2S)-2-amino-3-cyclopropylpropionic acid by synthesizing it from L-allylglycine. [] Furthermore, degradation studies of Hypoglycin A, a related compound, yielded (+)-3-methylpentanoic acid, establishing the absolute configuration of Hypoglycin A and confirming the stereochemistry of 3-Cyclopropylpropionic acid. []

Q3: Are there any synthetic routes to obtain 3-Cyclopropylpropionic acid?

A3: Yes, 3-Cyclopropylpropionic acid can be synthesized chemically. One approach utilizes diethyl allyl(formylamino)malonate as a starting material. Through a Simmons–Smith methylation reaction, the cyclopropyl ring is formed. Subsequent hydrolysis and decarboxylation yield the desired 3-Cyclopropylpropionic acid. [] This synthetic route offers an alternative to isolation from natural sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)